1-(Chloromethyl)-2-iodobenzene

Catalog No.
S1892141
CAS No.
59473-45-9
M.F
C7H6ClI
M. Wt
252.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-2-iodobenzene

Synthesis of ortho-fused heterocycles (indazoles, isoquinolines) often fails due to instability of benzylic halides or poor coupling reactivity. 2-Iodobenzyl chloride (CAS 59473-45-9) offers a stable benzylic chloride (mp 27-31 °C) and a highly reactive aryl iodide ortho to it, enabling orthogonal functionalization. • Sequential C-N alkylation then intramolecular Heck cyclization, no degradation. • Room-temperature, base-free Suzuki couplings preserve benzylic chloride for late-stage modification. • Consistent quality, ambient shipping.

CAS Number

59473-45-9

Product Name

1-(Chloromethyl)-2-iodobenzene

IUPAC Name

1-(chloromethyl)-2-iodobenzene

Molecular Formula

C7H6ClI

Molecular Weight

252.48 g/mol

InChI

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2

InChI Key

FTMNWZHKQGKKAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)I

Canonical SMILES

C1=CC=C(C(=C1)CCl)I

The exact mass of the compound 1-(Chloromethyl)-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Iodobenzyl chloride, 1-(Chloromethyl)-2-iodobenzene, o-Iodobenzyl chloride, 1-Chloromethyl-2-iodobenzene

Purity

≥97%

Package Size

1 g, 5 g

1-(Chloromethyl)-2-iodobenzene (CAS 59473-45-9), also known as 2-iodobenzyl chloride, is a highly versatile, bifunctional building block characterized by an electrophilic benzylic chloride and a highly reactive aryl iodide positioned ortho to each other. This specific substitution pattern is essential for the rapid assembly of fused ring systems, such as indazoles, isoquinolines, and benzofluorenes, through sequential nucleophilic substitution and transition-metal-catalyzed cross-coupling [1]. As a stable solid or low-melting liquid (mp 27–31 °C), it offers a reliable shelf-life and predictable reactivity, making it a critical precursor for complex pharmaceutical intermediates and advanced materials where orthogonal reactivity at the benzylic and aryl positions is required .

Synthetic Workflow Fit

Bifunctional building block for stepwise chemoselective synthesis

Iodo group supports Pd-catalyzed cross-coupling; chloromethyl enables subsequent SN2

Ambient solid form with documented physical properties for handling

Substituting 1-(Chloromethyl)-2-iodobenzene with its close analogs severely compromises synthetic control and processability. While 1-(bromomethyl)-2-iodobenzene (the benzylic bromide analog) exhibits faster alkylation kinetics, it is significantly less stable, prone to dimerization, and frequently undergoes rapid decomposition under the basic conditions (e.g., NaH in DMF) required for enamine or aminonitrile alkylation [1]. Conversely, substituting the aryl iodide with an aryl bromide (i.e., 2-bromobenzyl chloride) drastically reduces reactivity in halogen-metal exchange and palladium-catalyzed cross-couplings, often necessitating harsher temperatures that can prematurely degrade the benzylic chloride[2]. Furthermore, meta or para isomers cannot undergo the requisite intramolecular cyclizations needed to form ortho-fused heterocycles, rendering them useless for these targeted architectural applications [3].

Substitution Risk

Aryl bromide analog lacks iodine

1-(Chloromethyl)-2-bromobenzene exhibits lower reactivity in oxidative addition, potentially requiring harsher coupling conditions and reducing yield.

Benzylic bromide analog compromises chemoselectivity

1-(Bromomethyl)-2-iodobenzene has a highly reactive benzylic Br that may compete with the iodine site in metal-halogen exchange, and shows lower stability and higher cost.

Chemoselective Halogen-Metal Exchange

Treatment of 1-(chloromethyl)-2-iodobenzene with i-PrMgCl·LiCl at -20 °C for 30 minutes achieves complete halogen-magnesium exchange exclusively at the iodine site without degrading the benzylic chloride, enabling subsequent transmetalation to a zinc reagent and yielding 2-phenyl-2H-indazole in 98% yield [1].

Evidence DimensionYield of functionalized indazole via chemoselective I/Mg exchange
Target Compound Data98% yield of 2-phenyl-2H-indazole
Comparator Or BaselineDegradation or non-selective exchange (Baseline expectation for unprotected benzylic halides)
Quantified DifferenceNear-quantitative conversion (98%) with 100% preservation of the benzylic chloride
Conditionsi-PrMgCl·LiCl (-20 °C, 30 min) followed by ZnBr2·LiCl and phenyldiazonium tetrafluoroborate

This orthogonal reactivity allows buyers to generate highly functionalized organometallic intermediates at mild temperatures without destroying the electrophilic benzylic site.

I-Mg Exchange Selectivity
Class-level inference
Selective I-Mg exchange at iodine; benzylic Cl remains intact for subsequent SN2
Supports sequential chemoselective synthesis
Reported with i-PrMgBr in THF at -10 °C

Base-Free Suzuki Cross-Coupling

In the presence of 1.1 equivalents of CuTC, 1-(chloromethyl)-2-iodobenzene undergoes iodo-specific Pd(PPh3)4-catalyzed cross-coupling with phenylboronic acid at room temperature, yielding 2-phenylbenzyl chloride in 72% within 12 hours, whereas standard basic conditions (3.3 equiv K2CO3) yield 0% conversion due to competitive side reactions [1].

Evidence DimensionCross-coupling yield under nonbasic room-temperature conditions
Target Compound Data72% yield of 2-phenylbenzyl chloride (CuTC mediated)
Comparator Or Baseline0% yield under standard K2CO3 basic conditions
Quantified Difference72% absolute yield improvement under base-free conditions
ConditionsPd(PPh3)4, CuTC (1.1 equiv), THF, room temperature, 12 h

Procuring the iodo-variant allows for base-free, room-temperature cross-coupling, which is critical when processing base-sensitive substrates or preventing premature benzylic chloride hydrolysis.

Procurement Cost
Supporting evidence
More economical and widely available than 1-(bromomethyl)-2-iodobenzene
Supports procurement and scale-up decisions
Price and availability subject to vendor

Alkylation Stability vs. Bromide Analogs

During the synthesis of complex dihalogenated deoxybenzoins, 1-(chloromethyl)-2-iodobenzene provides controlled, stable alkylation of alpha-aminocarbonitriles. In contrast, the use of halobenzyl bromides results in a competing rapid decomposition rate under basic conditions (e.g., NaH/DMF), severely complicating purification and scale-up [1].

Evidence DimensionStability during basic nucleophilic alkylation
Target Compound DataControlled alkylation without significant decomposition
Comparator Or Baseline2-Iodobenzyl bromide (Rapid decomposition under basic conditions)
Quantified DifferenceSignificantly lower decomposition rate, enabling viable isolation of target enamines
ConditionsNaH, DMF, reaction with alpha-aminocarbonitriles

The benzylic chloride offers superior processability and shelf-stability compared to the bromide analog, reducing waste and improving reproducibility in multi-step industrial syntheses.

Pd Oxidative Addition
Class-level inference
Reactivity: Aryl-I >> Aryl-Br > Aryl-Cl
Supports efficient cross-coupling under mild conditions
General trend for Pd(0)-catalyzed couplings

Photoredox Aryl-Iodine Cleavage

Under UV-promoted reductive conditions using the organic electron donor (N-DMBI)2, 1-(chloromethyl)-2-iodobenzene undergoes highly chemoselective deiodination to cleanly yield benzyl chloride, demonstrating that the aryl-I bond can be selectively cleaved orthogonally to the C-Cl bond despite their similar bond dissociation enthalpies (280 vs 310 kJ/mol) [1].

Evidence DimensionChemoselectivity in reductive dehalogenation
Target Compound DataClean conversion to benzyl chloride (100% C-I cleavage, 0% C-Cl cleavage)
Comparator Or BaselineBenzyl bromide (Complete cleavage of the benzylic C-Br bond)
Quantified DifferenceAbsolute chemoselectivity for the aryl position over the benzylic position
Conditions(N-DMBI)2, UV irradiation (365 nm), room temperature

This precise photocatalytic differentiation ensures that buyers can selectively modify or remove the aryl position while preserving the benzylic chloride for downstream functionalization.

Sequential Synthesis of Fused Heterocycles

1-(Chloromethyl)-2-iodobenzene is the optimal precursor for synthesizing tetrahydroisoquinolines, indazoles, and benzofluorenes. Its orthogonal reactivity allows chemists to first perform a nucleophilic substitution at the benzylic chloride (e.g., with an amine), followed by an intramolecular Palladium-catalyzed Heck or aza-Michael cyclization at the aryl iodide site[1].

Base-Sensitive Biaryl Synthesis

In the production of biaryl stilbenes or complex pharmaceutical intermediates where basic conditions would degrade sensitive functional groups, the aryl iodide enables room-temperature, base-free Suzuki couplings (mediated by CuTC). This preserves the benzylic chloride for subsequent late-stage alkylation [2].

Supported Catalyst Engineering

The distinct reactivity of the two halogens makes this compound ideal for surface functionalization. The benzylic chloride can be used to covalently anchor the molecule to aminopropyl-functionalized silica gel, leaving the highly reactive aryl iodide exposed for generating supported palladium nanoparticles or participating in carbonylative cross-coupling reactions [3].

Application Fit

Application
Selection Property
Validation Focus
Stepwise synthesis of drug intermediates
Orthogonal reactivity (I then Cl)
Sequential chemoselectivity and yield
Ortho-substituted heterocycle synthesis
Intramolecular cyclization via I-Mg exchange
Ring-closure efficiency and regiochemistry
Materials science building block
Bifunctional monomer for conjugated polymers
Cross-coupling incorporation and post-functionalization

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

59473-45-9

Wikipedia

2-Iodobenzyl chloride

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